Cas no 114224-27-0 (6-Bromo-1H-indol-3-ol)

6-Bromo-1H-indol-3-ol is a brominated indole derivative with significant utility in organic synthesis and pharmaceutical research. Its structural features, including the bromine substituent at the 6-position and the hydroxyl group at the 3-position, make it a versatile intermediate for constructing complex heterocyclic compounds. This compound is particularly valuable in the development of bioactive molecules, such as serotonin receptor modulators and enzyme inhibitors, due to its ability to serve as a scaffold for further functionalization. Its high purity and stability under standard conditions ensure reliable performance in synthetic applications. Researchers favor it for its consistent reactivity and compatibility with a range of coupling and substitution reactions.
6-Bromo-1H-indol-3-ol structure
6-Bromo-1H-indol-3-ol structure
Product name:6-Bromo-1H-indol-3-ol
CAS No:114224-27-0
MF:C8H6BrNO
MW:212.043341159821
CID:1037124
PubChem ID:53438776

6-Bromo-1H-indol-3-ol Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-1H-indol-3-ol
    • 1-Boc-6-bromo-1H-indol-3-ol
    • 1H-Indol-3-ol, 6-broMo-
    • 114224-27-0
    • DB-060599
    • SCHEMBL2804219
    • DTXSID60701501
    • AB60347
    • 6-bromoindoxyl
    • Inchi: InChI=1S/C8H6BrNO/c9-5-1-2-6-7(3-5)10-4-8(6)11/h1-4,10-11H
    • InChI Key: QWWXZNUEYOUPMC-UHFFFAOYSA-N
    • SMILES: C1=CC2=C(C=C1Br)NC=C2O

Computed Properties

  • Exact Mass: 210.96328g/mol
  • Monoisotopic Mass: 210.96328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 36Ų

6-Bromo-1H-indol-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM147181-1g
6-bromo-1H-indol-3-ol
114224-27-0 95%
1g
$*** 2023-04-03
Alichem
A199007173-1g
6-Bromo-1H-indol-3-ol
114224-27-0 95%
1g
$520.00 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1758031-1g
6-Bromo-1h-indol-3-ol
114224-27-0 95%
1g
¥5742.00 2024-08-09
Chemenu
CM147181-1g
6-bromo-1H-indol-3-ol
114224-27-0 95%
1g
$580 2021-08-05

Additional information on 6-Bromo-1H-indol-3-ol

Professional Introduction to 6-Bromo-1H-indol-3-ol (CAS No. 114224-27-0)

6-Bromo-1H-indol-3-ol, with the chemical formula C8H6BNO, is a significant compound in the field of pharmaceutical and medicinal chemistry. Its molecular structure, featuring a brominated indole core, makes it a valuable intermediate in the synthesis of various biologically active molecules. This introduction delves into the compound's properties, applications, and recent advancements in its research and development.

The indole scaffold is a prominent motif in natural products and pharmaceuticals, known for its diverse biological activities. The introduction of a bromine atom at the 6-position and a hydroxyl group at the 3-position in 6-Bromo-1H-indol-3-ol enhances its reactivity, making it a versatile building block for further chemical modifications. This compound has garnered attention due to its role in the synthesis of kinase inhibitors, anticancer agents, and other therapeutic molecules.

In recent years, there has been a surge in research focused on developing novel indole derivatives as potential drug candidates. The bromine substituent in 6-Bromo-1H-indol-3-ol allows for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. These reactions enable the formation of biaryl structures and heterocyclic compounds that exhibit significant pharmacological properties.

One of the most compelling applications of 6-Bromo-1H-indol-3-ol is in the development of small-molecule inhibitors targeting protein-protein interactions. Indole derivatives have shown promise in disrupting oncogenic pathways by inhibiting key enzymes involved in cancer progression. For instance, studies have demonstrated that compounds derived from 6-Bromo-1H-indol-3-ol can selectively inhibit tyrosine kinases, which are overexpressed in many solid tumors. This selectivity is crucial for minimizing side effects and improving patient outcomes.

The hydroxyl group at the 3-position of 6-Bromo-1H-indol-3-ol provides a site for further functionalization, allowing chemists to explore diverse chemical space. This functionality can be exploited to introduce additional substituents that modulate the biological activity of the molecule. For example, etherification or sulfation of the hydroxyl group can enhance water solubility, while acylation or alkylation can alter metabolic stability.

Recent advances in computational chemistry have also contributed to the design of novel derivatives of 6-Bromo-1H-indol-3-ol. Molecular docking studies and virtual screening have enabled researchers to predict binding affinities and identify potential lead compounds with high precision. These computational approaches complement traditional high-throughput screening methods, providing a more efficient pipeline for drug discovery.

The synthesis of 6-Bromo-1H-indol-3-ol itself is another area of active research. While several synthetic routes have been reported, there is ongoing effort to optimize these processes for scalability and sustainability. Green chemistry principles are being increasingly adopted, with an emphasis on minimizing waste and using environmentally benign reagents. Such efforts align with global initiatives to promote sustainable pharmaceutical manufacturing.

In conclusion, 6-Bromo-1H-indol-3-ol (CAS No. 114224-27-0) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules, particularly those targeting cancer and inflammatory diseases. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play an even greater role in the discovery and development of next-generation therapeutics.

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